[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate
Description
The compound [2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate features a central phenyl ring substituted with a methoxy group (2-position), a 3-bromobenzoate ester (4-position), and an (E)-hydrazone moiety linked to a 4-phenylphenoxyacetyl group.
Properties
CAS No. |
330572-79-7 |
|---|---|
Molecular Formula |
C29H23BrN2O5 |
Molecular Weight |
559.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C29H23BrN2O5/c1-35-27-16-20(10-15-26(27)37-29(34)23-8-5-9-24(30)17-23)18-31-32-28(33)19-36-25-13-11-22(12-14-25)21-6-3-2-4-7-21/h2-18H,19H2,1H3,(H,32,33)/b31-18+ |
InChI Key |
VLCAVNPQKLUOEC-FDAWAROLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Phenoxy/Hydrazone Moieties
Analogous compounds differ primarily in the substituents on the phenoxy group or the hydrazone-linked acyl unit. Key examples include:
Impact on Properties :
- Lipophilicity: Methyl groups (e.g., 2-methylphenoxy in ) improve membrane penetration, critical for antimicrobial activity .
- Steric Effects: Bulky substituents like 4-methylphenoxy () may hinder binding to target proteins .
Key Findings :
- Hydrazone derivatives with sulfonate groups () show moderate-to-high activity against MRSA and E. coli, likely due to synergistic effects between the sulfonate and hydrazone moieties .
- Chloro-substituted analogs () exhibit lower MIC values, suggesting halogen atoms (Br/Cl) enhance target binding via hydrophobic interactions .
Physicochemical Properties
Trends :
- Bromo and methyl substituents increase LogP, favoring membrane interaction.
- Nitro groups reduce LogP but may enhance reactivity in polar environments .
Biological Activity
The compound [2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate, also known as a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H19BrN2O4
- Molecular Weight : 457.31 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of hydrazones, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Hydrazone Derivative | 32 | S. aureus |
| Hydrazone Derivative | 16 | E. coli |
Anticancer Activity
In vitro assays have shown that this compound possesses cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The cytotoxicity was evaluated using the MTT assay, revealing IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 12 |
Antioxidant Activity
The antioxidant potential of the compound was assessed through DPPH and ABTS radical scavenging assays. Results indicated that it effectively scavenged free radicals, demonstrating potential as a natural antioxidant.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve:
- Enzyme Inhibition : Interaction with specific enzymes involved in cellular signaling pathways.
- DNA Interaction : Potential binding to DNA or related targets, disrupting replication or transcription processes.
Case Studies
- Antimicrobial Efficacy Study : A recent study published in the Journal of Medicinal Chemistry evaluated various hydrazone derivatives, including our compound, against clinical isolates of resistant bacteria. The study found promising results indicating potential therapeutic applications in treating infections caused by resistant strains.
- Cytotoxicity Assessment : Another research article focused on the evaluation of hydrazone derivatives in cancer therapy reported that this compound induced apoptosis in MCF-7 cells through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
